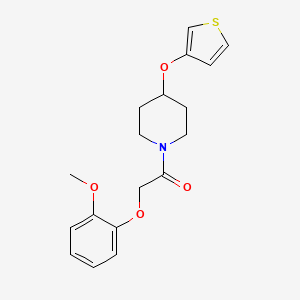
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests it’s an organic compound with functional groups like ether and ketone.
Synthesis Analysis
The synthesis would likely involve reactions that introduce the ether and ketone functional groups. This could involve reactions like Williamson ether synthesis or Friedel-Crafts acylation.Molecular Structure Analysis
The structure can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, possibly under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
One of the primary applications of this compound class is in the synthesis of pharmaceutical agents. A related compound has been synthesized as part of the development of selective estrogen receptor modulators (SERMs), which have applications in treating conditions like osteoporosis and breast cancer. This synthesis approach demonstrates the compound's utility in creating potent bioactive molecules with significant therapeutic potential (Palkowitz et al., 1997).
Wound Healing Potential
Derivatives of this compound have been evaluated for their wound healing properties. A study showed significant wound healing activity in certain derivatives, indicating their potential use in treating wounds. This research points towards the application of these compounds in developing new treatments that accelerate the wound healing process and improve patient outcomes (Vinaya et al., 2009).
Corrosion Inhibition
In the field of material science, similar compounds have been studied for their corrosion inhibition properties. A study focused on the corrosion inhibition efficiency of certain Schiff bases for carbon steel in hydrochloric acid, showcasing how these compounds can be applied to protect metals from corrosion. This application is crucial in industrial processes and maintenance, highlighting the compound's versatility beyond biomedical research (Hegazy et al., 2012).
Antimicrobial and Antiallergy Activities
Research has also explored the antimicrobial and antiallergy activities of related compounds. For instance, certain piperidine derivatives were synthesized and showed potent antiallergy activity, indicating their potential use in developing antiallergy medications. Additionally, studies on Schiff bases derived from similar molecular structures have demonstrated antimicrobial activities, suggesting their application in combating microbial infections (Walsh et al., 1989).
Safety And Hazards
Safety data would likely come from material safety data sheets (MSDS), which might not be available if the compound is new or not widely studied.
Direcciones Futuras
Future research could involve further studying the compound’s properties, potential uses, and safety profile.
Please consult with a chemical expert or refer to scientific literature for more accurate and detailed information. This is a general approach and might not apply entirely to your specific compound.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)23-15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYVZJYOLVQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

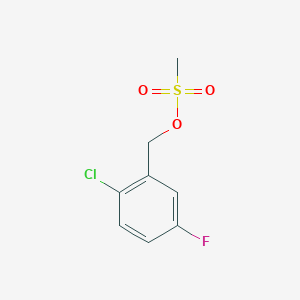
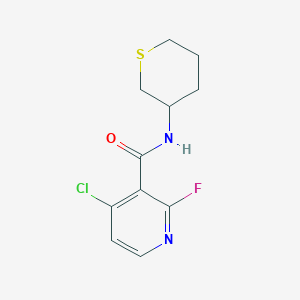
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
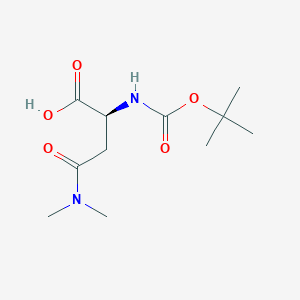
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)
![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)
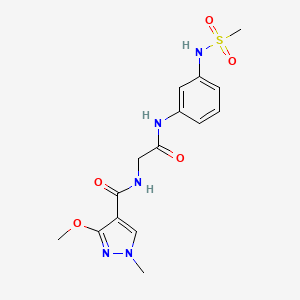
![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)
![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)